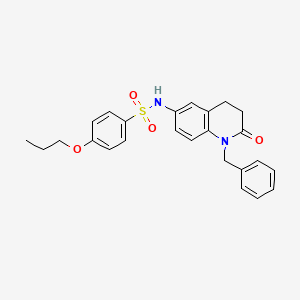

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential as an anticancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Pharmacological Applications

Quinazoline Derivatives in Pharmacology : A study by Rahman et al. (2014) focused on the synthesis and characterization of quinazoline derivatives, including compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide. These compounds were evaluated for diuretic, antihypertensive, and anti-diabetic potential, showing significant pharmacological activities (Rahman et al., 2014).

Antitumor Agents : Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety. These compounds exhibited promising in vitro antitumor activity, with several derivatives being more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).

Chemical Synthesis and Molecular Interactions

Rhodium-Catalyzed Cyanation : Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of chelation assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This method allowed the synthesis of various benzonitrile derivatives, demonstrating the utility of related sulfonamides in organic synthesis (Chaitanya et al., 2013).

Synthesis of Bridged Benzothiaoxazepine-Dioxides : Borgohain et al. (2017) reported a diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-dioxides. This synthesis involved N-alkylation of sulfonamides, highlighting the relevance of sulfonamide derivatives in complex molecular synthesis (Borgohain et al., 2017).

Antimicrobial and Antioxidant Applications

Antimicrobial Activity : Vanparia et al. (2010) synthesized and evaluated novel benzenesulfonamide derivatives for antimicrobial activity. These compounds, including those structurally related to the queried compound, showed significant activity against various bacterial and fungal strains (Vanparia et al., 2010).

Antioxidant Additives for Lubricating Oils : Habib et al. (2014) explored quinazolones, including sulfonamide derivatives, as antioxidant additives for Egyptian lubricating oils. These additives demonstrated high antioxidant activity, suggesting potential industrial applications (Habib et al., 2014).

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-2-16-31-22-10-12-23(13-11-22)32(29,30)26-21-9-14-24-20(17-21)8-15-25(28)27(24)18-19-6-4-3-5-7-19/h3-7,9-14,17,26H,2,8,15-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJGOUAYYUVHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)

![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)

![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)

![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)

![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)